molecular formula C18H19N3 B15282551 N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine

N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B15282551
M. Wt: 277.4 g/mol
InChI Key: IVGPSYOVMFVZNW-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

N-[[2-[(Z)-2-phenylethenyl]phenyl]methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C18H19N3/c1-2-6-15(7-3-1)10-11-16-8-4-5-9-17(16)14-21-18-19-12-13-20-18/h1-11H,12-14H2,(H2,19,20,21)/b11-10-

InChI Key

IVGPSYOVMFVZNW-KHPPLWFESA-N

Isomeric SMILES

C1CN=C(N1)NCC2=CC=CC=C2/C=C\C3=CC=CC=C3

Canonical SMILES

C1CN=C(N1)NCC2=CC=CC=C2C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions. This method allows for the formation of imidazole rings with various substituents .

Another approach involves the use of a Schiff’s base complex nickel catalyst (Ni-C) in a one-pot microwave-assisted synthesis. This method enables the efficient formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups.

Scientific Research Applications

N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, including the imidazole ring and the phenylvinyl and benzyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.